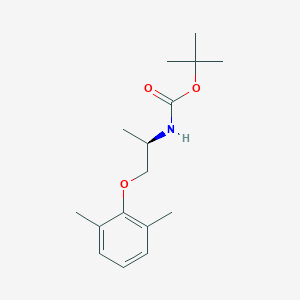
(4-Chloro-6-(methylthio)pyrimidin-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-6-(methylthio)pyrimidin-5-yl)methanol is a chemical compound with the molecular formula C6H7ClN2OS. It is a pyrimidine derivative, characterized by the presence of a chloro group at the 4th position, a methylthio group at the 6th position, and a hydroxymethyl group at the 5th position of the pyrimidine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-6-(methylthio)pyrimidin-5-yl)methanol typically involves the reaction of 4-chloro-6-(methylthio)pyrimidine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-6-(methylthio)pyrimidin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) are used under basic or neutral conditions.
Major Products Formed
Oxidation: The major products include 4-chloro-6-(methylthio)pyrimidine-5-carbaldehyde and 4-chloro-6-(methylthio)pyrimidine-5-carboxylic acid.
Reduction: The major product is 4-chloro-6-(methylthio)pyrimidine.
Substitution: The major products include 4-amino-6-(methylthio)pyrimidin-5-yl)methanol and 4-(methylthio)-6-(methylthio)pyrimidin-5-yl)methanol.
Scientific Research Applications
(4-Chloro-6-(methylthio)pyrimidin-5-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (4-Chloro-6-(methylthio)pyrimidin-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methylthio groups play a crucial role in binding to the active site of the target, leading to inhibition or activation of the target’s function. The hydroxymethyl group may also participate in hydrogen bonding, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
- **4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol
- **4-Chloro-6-(methylthio)pyrimidine
- **4-Amino-6-(methylthio)pyrimidin-5-yl)methanol
Uniqueness
(4-Chloro-6-(methylthio)pyrimidin-5-yl)methanol is unique due to the specific arrangement of functional groups on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications. The presence of both chloro and methylthio groups enhances its reactivity and binding affinity to molecular targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C6H7ClN2OS |
|---|---|
Molecular Weight |
190.65 g/mol |
IUPAC Name |
(4-chloro-6-methylsulfanylpyrimidin-5-yl)methanol |
InChI |
InChI=1S/C6H7ClN2OS/c1-11-6-4(2-10)5(7)8-3-9-6/h3,10H,2H2,1H3 |
InChI Key |
IHYWAUFWHUPIMS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=NC=N1)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[2-(2,5-dioxopyrrol-1-yl)ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B12971856.png)





![Ethyl 2,3-dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylate](/img/structure/B12971892.png)




![8-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12971920.png)

